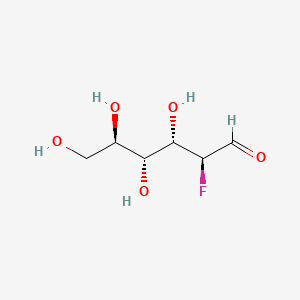

2-Fluoro-2-deoxy-D-mannose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-2-deoxy-D-mannose, also known as this compound, is a useful research compound. Its molecular formula is C6H11FO5 and its molecular weight is 182.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Tumor Imaging Applications

Positron Emission Tomography (PET) Tracer

18F-FDM has been investigated as an alternative to the widely used 18F-fluoro-2-deoxy-D-glucose (18F-FDG) for tumor imaging. Studies have shown that 18F-FDM accumulates in tumors similarly to 18F-FDG but exhibits faster clearance from the bloodstream and reduced uptake in normal brain tissue. This characteristic makes it particularly advantageous for imaging brain tumors where minimizing background signal is crucial .

Comparative Studies

In comparative studies, the uptake of 18F-FDM in tumor tissues was found to be comparable to that of 18F-FDG, with significant tumor-to-blood ratios observed, indicating its efficacy as a diagnostic agent. For instance, in rat models, tumor uptake reached approximately 2.65% of the injected dose per gram of tissue, demonstrating its potential for effective cancer detection .

Table 1: Comparative Uptake of 18F-FDM and 18F-FDG

| Parameter | 18F-FDG | 18F-FDM |

|---|---|---|

| Tumor Uptake (% dose/g) | 2.65 ± 0.61 | 2.65 ± 0.81 |

| Blood Clearance | Rapid | Rapid |

| Tumor-to-Blood Ratio | 22.1 | 29.4 |

Inflammation Imaging

Atherosclerosis Studies

Recent research indicates that 18F-FDM can be utilized to target inflammation within atherosclerotic plaques. In animal models, it was shown that uptake of 18F-FDM correlated with macrophage populations within plaques, suggesting its utility in identifying high-risk patients for acute vascular events . The ability of 18F-FDM to restrict binding of anti-mannose receptor antibodies by approximately 35% further supports its role in targeting activated macrophages involved in plaque inflammation .

Mechanistic Insights

Metabolic Pathways

The mechanism by which 18F-FDM is taken up by cells involves similar pathways to those utilized by glucose analogs. The compound is phosphorylated by hexokinase, trapping it within cells and allowing for imaging through PET technology . This metabolic trapping is critical for enhancing the contrast between tumor tissues and surrounding normal tissues during imaging procedures.

Future Research Directions

The promising results from initial studies suggest several avenues for future research:

- Enhanced Imaging Techniques : Further exploration into optimizing PET imaging protocols with 18F-FDM could yield improved diagnostic accuracy for various cancers.

- Therapeutic Applications : Investigating the therapeutic potential of 2-fluoro-2-deoxy-D-mannose as an adjunct treatment in combination with other chemotherapeutics may reveal new treatment paradigms.

- Broader Disease Applications : Expanding studies into other inflammatory diseases beyond atherosclerosis could establish broader clinical applications for this compound.

Propriétés

Formule moléculaire |

C6H11FO5 |

|---|---|

Poids moléculaire |

182.15 g/mol |

Nom IUPAC |

(2S,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4-,5-,6-/m1/s1 |

Clé InChI |

AOYNUTHNTBLRMT-KVTDHHQDSA-N |

SMILES isomérique |

C([C@H]([C@H]([C@@H]([C@@H](C=O)F)O)O)O)O |

SMILES canonique |

C(C(C(C(C(C=O)F)O)O)O)O |

Synonymes |

2-deoxy-2-fluoromannose 2-deoxy-2-fluoromannose, 18F-labeled 2-fluoro-2-deoxy-D-mannose |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.